![molecular formula C16H16BNO4S B6416347 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid CAS No. 1264155-72-7](/img/structure/B6416347.png)
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid, also known as MMPB-IA, is a novel boronic acid-based indole derivative that has recently been developed for use in synthetic organic chemistry. MMPB-IA is a versatile reagent, with applications ranging from the synthesis of complex molecules to the study of biological systems.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has been widely used in scientific research for a variety of applications. It has been used in the synthesis of various small molecules, including natural products, peptides, and carbohydrates. It has also been used to study the binding of molecules to receptors, as well as to study the structure and function of proteins. In addition, 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has been used to study the effects of various drugs on biological systems.
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like h+/k+ atpase and carbonic anhydrase (ca) in the gastric mucosa . These enzymes play a crucial role in the production of gastric acid, making them potential targets for anti-ulcer drugs .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of h+/k+ atpase and ca in the gastric mucosa . This inhibition could potentially reduce the production of gastric acid, thereby providing relief from conditions like gastric ulcers .
Biochemical Pathways
It’s worth noting that the inhibition of h+/k+ atpase and ca can disrupt the normal functioning of the gastric acid production pathway . This disruption could lead to a decrease in gastric acid production, potentially providing relief from gastric ulcers .
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have desirable pharmacokinetic properties .
Result of Action
The inhibition of h+/k+ atpase and ca could potentially lead to a decrease in gastric acid production, which could provide relief from conditions like gastric ulcers .
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to synthesize. In addition, it is highly soluble in a variety of solvents, making it suitable for use in a variety of laboratory settings. However, 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has some limitations. It can react with molecules containing vicinal hydroxyl groups, which can lead to the formation of unwanted side products. In addition, it can react with other molecules, such as proteins, which can lead to the formation of complexes that are difficult to separate.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid. It could be used in the development of novel drugs, as it has been shown to inhibit the binding of certain drugs to their target receptors. It could also be used in the synthesis of complex molecules, as it has been shown to be a versatile reagent for the synthesis of various small molecules. In addition, it could be used to study the structure and function of proteins, as it has been shown to interact with various receptors. Finally, it could be used to study the effects of various drugs on biological systems, as it has been shown to bind to various molecules.
Synthesemethoden
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is synthesized through a two-step method, beginning with the reaction of 4-methylphenylsulfonyl chloride and indole-3-boronic acid in the presence of a base. The resulting intermediate is then reacted with 2-methyl-1-iodoethane to form 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid. This method has been shown to be efficient and cost-effective, with yields of up to 95%.
Eigenschaften
IUPAC Name |
[2-methyl-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BNO4S/c1-11-7-9-13(10-8-11)23(21,22)18-12(2)16(17(19)20)14-5-3-4-6-15(14)18/h3-10,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCAENQCHBRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(4-Methylphenyl)Sulfonyl]-1H-Indole-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

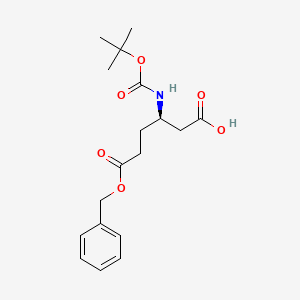
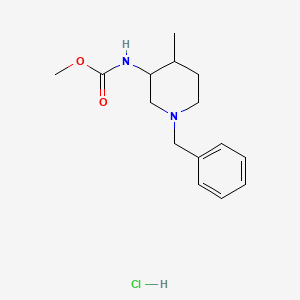
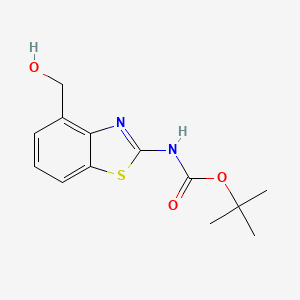
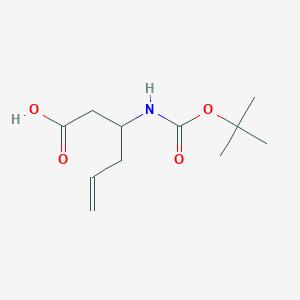
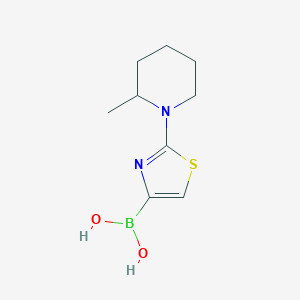
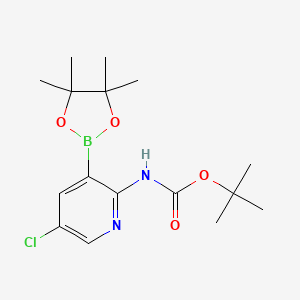

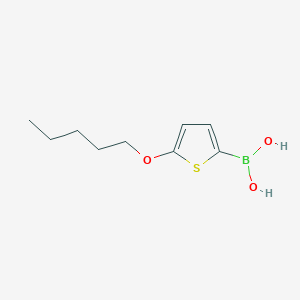
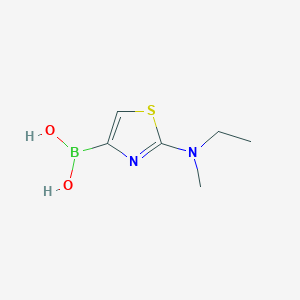
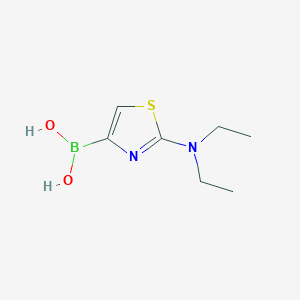
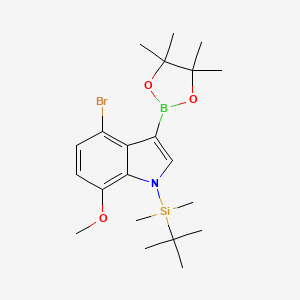
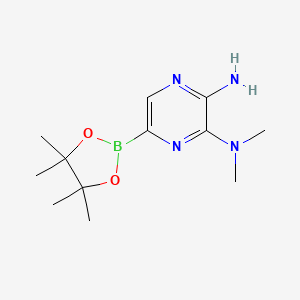
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)
